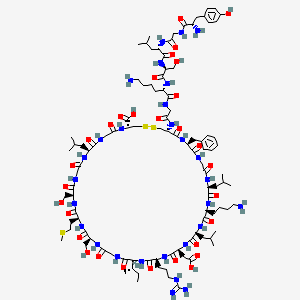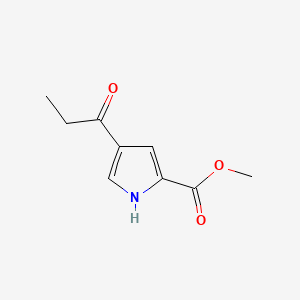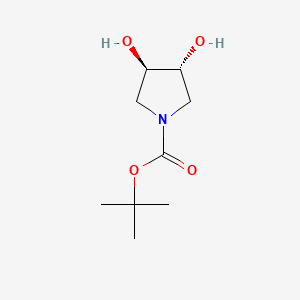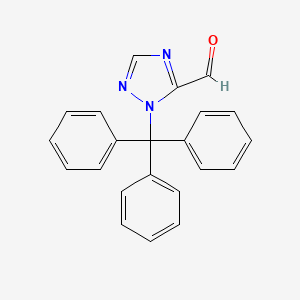
4-Ethoxy-3-(8-methoxy-4-oxo-3,4-dihydroquinazolin-2-yl)benzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-3-(8-methoxy-4-oxo-3,4-dihydroquinazolin-2-yl)benzene-1-sulfonyl chloride is a complex organic compound with a unique structure that combines several functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3-(8-methoxy-4-oxo-3,4-dihydroquinazolin-2-yl)benzene-1-sulfonyl chloride typically involves multiple steps. One common approach is to start with the preparation of the quinazolinone core, followed by the introduction of the ethoxy and methoxy groups, and finally the sulfonyl chloride group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can help achieve consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethoxy-3-(8-methoxy-4-oxo-3,4-dihydroquinazolin-2-yl)benzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The sulfonyl chloride group can be substituted with other nucleophiles to create a wide range of compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce sulfonamides or sulfonate esters.
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-3-(8-methoxy-4-oxo-3,4-dihydroquinazolin-2-yl)benzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 4-Ethoxy-3-(8-methoxy-4-oxo-3,4-dihydroquinazolin-2-yl)benzene-1-sulfonyl chloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl chloride group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The quinazolinone core may also interact with specific binding sites, influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methoxy-2-methylphenylboronic acid
- 2-Methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-2-yl]benzene-1-sulfonyl chloride
Uniqueness
4-Ethoxy-3-(8-methoxy-4-oxo-3,4-dihydroquinazolin-2-yl)benzene-1-sulfonyl chloride is unique due to its combination of functional groups, which confer specific reactivity and biological activity. The presence of both the quinazolinone core and the sulfonyl chloride group allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
150479-72-4 |
|---|---|
Molekularformel |
C17H15ClN2O5S |
Molekulargewicht |
394.826 |
IUPAC-Name |
4-ethoxy-3-(8-methoxy-4-oxo-1H-quinazolin-2-yl)benzenesulfonyl chloride |
InChI |
InChI=1S/C17H15ClN2O5S/c1-3-25-13-8-7-10(26(18,22)23)9-12(13)16-19-15-11(17(21)20-16)5-4-6-14(15)24-2/h4-9H,3H2,1-2H3,(H,19,20,21) |
InChI-Schlüssel |
FQAMAIXRQLZIOD-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C2=NC(=O)C3=C(N2)C(=CC=C3)OC |
Synonyme |
Benzenesulfonyl chloride, 3-(1,4-dihydro-8-methoxy-4-oxo-2-quinazolinyl)-4-ethoxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2H,6H-Pyrido[1,2-e][1,2,5]oxadiazine](/img/structure/B582951.png)

![N-[(1E)-1-Cyano-2-oxoethylidene]benzamide](/img/structure/B582955.png)
![[1,2]Thiazolo[3,4-c]pyridine](/img/structure/B582956.png)


